molecular formula C17H16Cl2N2O3S B12176274 1-{[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-3-carboxylic acid

1-{[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-3-carboxylic acid

Cat. No.: B12176274
M. Wt: 399.3 g/mol
InChI Key: PGRWJQCLALQKEC-UHFFFAOYSA-N
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Description

1-{[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a thiazole ring, and a piperidine carboxylic acid moiety

Preparation Methods

The synthesis of 1-{[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the thiazole ring. The synthetic route may include the following steps:

    Formation of the Thiazole Ring: This can be achieved through the reaction of 2,6-dichlorobenzaldehyde with thioamide under acidic conditions.

    Attachment of the Piperidine Ring: The thiazole intermediate is then reacted with piperidine-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-{[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions.

Scientific Research Applications

1-{[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved can include inhibition of microbial growth by interfering with cell wall synthesis or enzyme function.

Comparison with Similar Compounds

1-{[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-3-carboxylic acid can be compared with similar compounds such as:

    1-(2,6-Dichlorophenyl)-5-(2,4-Difluorophenyl)-7-Piperidin-4-Yl-3,4-Dihydroquinolin-2(1h)-One: This compound shares the dichlorophenyl group but differs in its overall structure and specific functional groups.

    Methyl 1-[(3,4-dichlorophenyl)carbonyl]piperidine-4-carboxylate: Similar in having a dichlorophenyl group and piperidine ring, but with different substituents and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H16Cl2N2O3S

Molecular Weight

399.3 g/mol

IUPAC Name

1-[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C17H16Cl2N2O3S/c1-9-14(16(22)21-7-3-4-10(8-21)17(23)24)25-15(20-9)13-11(18)5-2-6-12(13)19/h2,5-6,10H,3-4,7-8H2,1H3,(H,23,24)

InChI Key

PGRWJQCLALQKEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCCC(C3)C(=O)O

Origin of Product

United States

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